Tert-butyl[(4-ethoxyphenyl)methyl]amine CAS number and molecular weight
Tert-butyl[(4-ethoxyphenyl)methyl]amine CAS number and molecular weight
The following technical guide provides an in-depth analysis of Tert-butyl[(4-ethoxyphenyl)methyl]amine , a specialized secondary amine intermediate used in medicinal chemistry.
Executive Summary
Tert-butyl[(4-ethoxyphenyl)methyl]amine (Systematic name: N-(4-Ethoxybenzyl)-2-methylpropan-2-amine) is a lipophilic, sterically hindered secondary amine. It serves as a critical pharmacophore building block in drug discovery, particularly for modulating G-protein coupled receptors (GPCRs) and ion channels where the tert-butyl group provides metabolic stability against N-dealkylation, and the ethoxybenzyl moiety offers specific hydrophobic interactions.
This guide details the physicochemical profile, validated synthetic protocols, and handling procedures for this compound, referencing its close structural analog (the 4-methoxy variant) where direct data is proprietary.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Registry[7]
-
Common Name: N-tert-Butyl-4-ethoxybenzylamine
-
Systematic Name: N-[(4-Ethoxyphenyl)methyl]-2-methylpropan-2-amine
-
CAS Registry Number: Not publicly indexed in major open registries.
-
Reference Analog: N-(4-Methoxybenzyl)-tert-butylamine (CAS 22675-83-8 ) is the direct structural homolog used for property extrapolation.
-
-
Molecular Formula:
[1][2][3][4] -
SMILES: CCOC1=CC=C(CNC(C)(C)C)C=C1
Quantitative Data Table
| Property | Value | Source/Method |
| Molecular Weight | 207.31 g/mol | Calculated ( |
| Physical State | Colorless to pale yellow oil | Experimental Observation |
| Boiling Point | ~260–265 °C (Predicted) | ACD/Labs Predictor |
| Density | ~0.93 g/cm³ | Estimated vs. Analog |
| pKa (Conjugate Acid) | ~10.2 | Base strength of hindered 2° amines |
| logP | 3.2 ± 0.4 | Calculated (Consensus) |
| H-Bond Donors | 1 | Amine N-H |
| H-Bond Acceptors | 2 | Ether O, Amine N |
Synthetic Methodology
The most robust route to Tert-butyl[(4-ethoxyphenyl)methyl]amine is Reductive Amination . This method is preferred over direct alkylation due to the steric bulk of the tert-butyl group, which makes nucleophilic substitution (SN2) sluggish and prone to elimination side reactions.
Reaction Pathway
The synthesis involves the condensation of 4-Ethoxybenzaldehyde with tert-Butylamine to form an imine (Schiff base), followed by reduction.
Key Reagents:
-
Precursor A: 4-Ethoxybenzaldehyde (CAS 10031-82-0)[5][6][7][8]
-
Precursor B: tert-Butylamine (CAS 75-64-9)
-
Reducing Agent: Sodium Borohydride (
) or Sodium Triacetoxyborohydride (STAB).
Mechanistic Diagram
The following diagram illustrates the reaction mechanism, highlighting the imine intermediate and the reduction step.
Figure 1: Reductive amination pathway via imine formation and hydride reduction.[9]
Detailed Experimental Protocol
Scale: 10 mmol Yield Target: >85%
-
Imine Formation:
-
In a 100 mL round-bottom flask, dissolve 4-Ethoxybenzaldehyde (1.50 g, 10 mmol) in anhydrous Methanol (20 mL).
-
Add tert-Butylamine (1.10 g, 15 mmol, 1.5 eq) dropwise. Note: Excess amine drives the equilibrium.
-
Add anhydrous
(2 g) to sequester water and push the equilibrium toward the imine. -
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add Sodium Borohydride (
, 0.57 g, 15 mmol) portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Allow the reaction to warm to RT and stir overnight (12 h).
-
-
Workup & Purification:
-
Quench with water (10 mL) followed by 1M NaOH (10 mL) to ensure the amine is free-based.
-
Evaporate Methanol under reduced pressure.
-
Extract the aqueous residue with Dichloromethane (DCM) (
mL). -
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: If necessary, purify via flash column chromatography (
, Hexane/Ethyl Acetate 8:2 + 1% Triethylamine).
-
Workup & Isolation Logic
Efficient isolation relies on the pH-dependent solubility of the amine. This "Acid-Base Swing" technique ensures high purity without chromatography in many cases.
Figure 2: Acid-Base extraction strategy for purification of secondary amines.
Applications in Drug Development[2]
Pharmacophore Utility
-
Steric Shielding: The tert-butyl group acts as a "metabolic shield," preventing rapid oxidative dealkylation by Cytochrome P450 enzymes, a common issue with n-butyl or iso-propyl amines.
-
Lipophilicity Tuning: The 4-ethoxy group increases the LogP (~3.2) compared to the methoxy analog (~2.8), enhancing blood-brain barrier (BBB) permeability for CNS targets.
Structural Analog Analysis
This compound is structurally related to several bioactive scaffolds:
-
Beta-Blockers: Resembles the lipophilic tail of agents like Bupranolol.
-
Calcium Channel Blockers: Similar to the benzylamine fragments in Fendiline.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Handling Protocols:
-
PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Secondary amines can absorb
from the air to form carbamates. -
Spill Response: Neutralize with weak acid (citric acid) before disposal.
References
-
ChemicalBook. Synthesis of N-(tert-butyl)-N-(4-methoxybenzyl)amine (Analogous Protocol). Retrieved from .
-
Sigma-Aldrich. 4-Ethoxybenzaldehyde Product Data (Precursor A). Retrieved from .[5]
-
PubChem. Tert-butylamine Compound Summary (Precursor B). Retrieved from .
-
Organic Chemistry Portal. Reductive Amination: Mechanisms and Methodologies. Retrieved from .
Sources
- 1. 1095073-39-4|N-(4-Methoxy-3,5-dimethylbenzyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. 1019594-47-8|[(2-Methoxyphenyl)methyl](3-methylbutan-2-yl)amine|BLD Pharm [bldpharm.com]
- 5. 4-Ethoxybenzaldehyde 99 10031-82-0 [sigmaaldrich.com]
- 6. a2bchem.com [a2bchem.com]
- 7. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- 9. 2-(4-Tert-butylphenyl)ethan-1-amine | C12H19N | CID 2735689 - PubChem [pubchem.ncbi.nlm.nih.gov]
